5-(3-Carboxyphenyl)-2-hydroxypyrimidine
Overview
Description
5-(3-Carboxyphenyl)-2-hydroxypyrimidine is an organic compound that features a pyrimidine ring substituted with a carboxyphenyl group and a hydroxyl group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to target specific proteins or receptors in the body .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been found to have specific pharmacokinetic properties that impact their bioavailability .
Result of Action
Related compounds have been found to have specific effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Carboxyphenyl)-2-hydroxypyrimidine typically involves the condensation of 3-carboxybenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent composition. Continuous flow reactors might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 5-(3-Carboxyphenyl)-2-pyrimidinone.
Reduction: 5-(3-Hydroxyphenyl)-2-hydroxypyrimidine.
Substitution: 5-(3-Nitrocarboxyphenyl)-2-hydroxypyrimidine or 5-(3-Halocarboxyphenyl)-2-hydroxypyrimidine.
Scientific Research Applications
5-(3-Carboxyphenyl)-2-hydroxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
5-(3-Carboxyphenyl)-2-pyrimidinone: Similar structure but with a ketone group instead of a hydroxyl group.
5-(3-Hydroxyphenyl)-2-hydroxypyrimidine: Similar structure but with a hydroxyl group on the phenyl ring.
5-(3-Nitrocarboxyphenyl)-2-hydroxypyrimidine: Similar structure but with a nitro group on the phenyl ring.
Uniqueness: 5-(3-Carboxyphenyl)-2-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a carboxyphenyl group and a hydroxyl group on the pyrimidine ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-oxo-1H-pyrimidin-5-yl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)8-3-1-2-7(4-8)9-5-12-11(16)13-6-9/h1-6H,(H,14,15)(H,12,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBIJKSTMQOQND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)N=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686815 | |
Record name | 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111108-95-2 | |
Record name | 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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